

The Discovery and Development of Pralsetinib: A Selective RET Inhibitor

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Abstract

The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas, where it is altered through fusions or activating mutations.[1][2][3] Historically, treatment involved multi-kinase inhibitors (MKIs) with limited efficacy and significant off-target toxicities.[4][5][6] This guide details the discovery and development of pralsetinib (formerly BLU-667), a potent, oral, and highly selective next-generation RET inhibitor designed to overcome the limitations of previous therapies. We will explore its mechanism of action, preclinical validation, pivotal clinical trial data, and the experimental methodologies that underpinned its development.

Introduction: The RET Signaling Pathway in Oncology

The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of the kidney and the enteric nervous system.[7] The canonical RET signaling pathway is activated upon the binding of a glial cell-line derived neurotrophic factor (GDNF) family ligand (GFL) to a GFR α co-receptor.[1] This ligand-receptor complex recruits two RET monomers, inducing homodimerization and trans-autophosphorylation of key tyrosine residues within the kinase domain.[1] This activation triggers several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are integral to cell proliferation, survival, differentiation, and migration.[1][2][3][8]

In cancer, aberrant, ligand-independent activation of RET is a key oncogenic driver. This constitutive activation most commonly occurs through two mechanisms:

- **Gene Fusions:** Chromosomal rearrangements fuse the 3' portion of the RET gene (encoding the kinase domain) with a 5' partner gene, leading to dimerization and constitutive kinase activity. KIF5B-RET and CCDC6-RET are common fusions found in NSCLC.[8][9]
- **Activating Point Mutations:** Specific mutations, particularly in the cysteine-rich and kinase domains, cause ligand-independent RET dimerization and activation. The RET M918T mutation is prevalent in medullary thyroid cancer (MTC).[8][9]

These alterations are found in approximately 1-2% of NSCLC cases and a majority of MTC cases, making RET an attractive therapeutic target.[10] Prior to the development of selective inhibitors, patients were treated with MKIs like cabozantinib and vandetanib, which inhibit RET but also target other kinases such as VEGFR.[4][5] This lack of specificity leads to significant off-target toxicities that often limit dosing and prolonged treatment.[4][5][6]

Discovery and Preclinical Development of Pralsetinib

A Precision Medicine Approach

Pralsetinib (BLU-667) was designed by Blueprint Medicines to be a highly potent and selective inhibitor of RET, with activity against both primary oncogenic alterations and anticipated resistance mutations.[11][12][13] Leveraging a proprietary compound library, the research team engineered a molecule that could effectively target the ATP-binding pocket of the RET kinase.[11] A key design goal was to achieve significantly greater selectivity for RET over other kinases, particularly VEGFR2, to minimize the off-target toxicities associated with earlier MKIs.[5][11]

In Vitro Profile: Potency and Selectivity

Preclinical studies demonstrated that pralsetinib potently inhibits wild-type RET, common RET fusions, and activating mutations with sub-nanomolar IC50 values.[11] Importantly, it retained activity against the V804M "gatekeeper" mutation, which confers resistance to some MKIs.[4] In cellular assays, pralsetinib inhibited RET phosphorylation and downstream signaling, leading to decreased viability in cancer cell lines driven by RET alterations.[9] Kinase selectivity profiling

confirmed its precision, showing significantly lower inhibition of other kinases like VEGFR2, FGFR2, and JAK2 at clinically relevant concentrations.^{[9][14][15]}

Table 1: In Vitro Potency and Selectivity of Pralsetinib

Assay Type	Target / Cell Line	RET Alteration	Parameter	Value (nM)	Selectivity vs. RET	Notes
Biochemical Assays	Recombinant Enzyme	Wild-Type RET	IC50	0.3-0.4	-	Direct inhibition of kinase activity.[14]
Recombinant Enzyme	CCDC6-RET	IC50	0.3-0.4	-	Potent activity against a common fusion protein.[14]	
Recombinant Enzyme	RET M918T	IC50	~0.8	-	Activity against a common MTC activating mutation. [16]	
Recombinant Enzyme	RET V804M	IC50	~5.2	-	Activity against the gatekeeper resistance mutation. [16]	
Kinase Panel	VEGFR2	IC50	>10,000	>80-fold	High selectivity over VEGFR2 reduces MKI-associated toxicities. [11][16]	

Kinase Panel	FGFR2	IC50	>10,000	~40-fold	High selectivity over FGFR2.[9]	
Kinase Panel	JAK2	IC50	>10,000	~12-fold	High selectivity over JAK2.[9]	
Cell-Based Assays	TT Cells	RET M918T	IC50	~12.7	-	Inhibition of proliferation in a RET-mutant thyroid cancer cell line.[16]
LC-2/ad Cells	CCDC6-RET	IC50	~25.1	-	Inhibition of proliferation in a RET-fusion lung cancer cell line.[16]	

In Vivo Efficacy

In xenograft models using human cancer cell lines with RET alterations, orally administered pralsetinib demonstrated dose-dependent tumor growth inhibition and regression.[17][18] These studies confirmed that the potent in vitro activity of pralsetinib translated to significant anti-tumor efficacy in a living system, paving the way for clinical investigation.[9]

Clinical Development: The ARROW Trial

The safety and efficacy of pralsetinib were evaluated in the pivotal Phase I/II ARROW trial (NCT03037385), a multi-cohort, open-label study in patients with RET-altered solid tumors.[4][10][19][20]

- Phase I (Dose Escalation): This portion of the study evaluated doses from 30 mg to 600 mg daily.^[4] The maximum tolerated dose was established, and 400 mg once daily was selected as the recommended Phase II dose.^{[4][19]}
- Phase II (Dose Expansion): The efficacy of pralsetinib at 400 mg once daily was assessed across different cohorts of patients with RET-altered cancers. The primary endpoints were overall response rate (ORR) and duration of response (DOR), as assessed by a blinded independent central review.^{[19][21]}

The results from the ARROW trial demonstrated robust and durable clinical responses across multiple patient populations, leading to its accelerated approval by the FDA for RET fusion-positive NSCLC in September 2020, followed by approvals for RET-altered thyroid cancers.^{[4][10][12][22]}

Table 2: Summary of Efficacy from the ARROW Trial (RET Fusion-Positive NSCLC)

Patient Cohort	Number of Patients (n)	Overall Response Rate (ORR) (95% CI)	Complete Response (CR)	Median Duration of Response (DOR) (95% CI)
Previously Treated with Platinum Chemotherapy	87	57% (46%-68%)	5.7%	Not Estimable (15.2 months–NE)
Treatment-Naïve	27	70% (50%-86%)	11%	9.0 months (6.3 months–NE)
Data based on the initial FDA approval dataset. ^[10]				

Mechanism of Action and Resistance

Molecular Mechanism

Pralsetinib is an ATP-competitive inhibitor that binds to the ATP-binding site within the RET kinase domain.[8][23] This binding action prevents the phosphorylation of RET and blocks the activation of its downstream oncogenic signaling pathways, thereby inhibiting cancer cell proliferation and survival.[8] X-ray crystallography studies have revealed that pralsetinib and the related inhibitor selpercatinib utilize an unconventional binding mode. They anchor in the front cleft and wrap around the gate wall to access the back cleft, a conformation that allows them to avoid steric hindrance from gatekeeper mutations like V804M.[24][25][26]

Acquired Resistance

Despite the durable responses, acquired resistance to pralsetinib can emerge. The primary mechanism of on-target resistance is the development of secondary mutations in the RET kinase domain, specifically at non-gatekeeper residues.[24][27] Mutations at the solvent front (e.g., G810C/S/R) and the hinge region (e.g., Y806C/N) have been identified in patients who develop resistance to both pralsetinib and selpercatinib.[24][25][26][27] These mutations are thought to sterically interfere with the unique binding conformation of the drugs.[26]

Key Experimental Protocols

The following protocols are representative of the key methodologies used in the preclinical evaluation of pralsetinib.

Biochemical RET Kinase Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified recombinant RET kinase (wild-type and mutant forms).
- Materials:
 - Recombinant human RET kinase domain.
 - Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT). [7]
 - ATP (at a concentration near the K_m for RET).
 - Kinase substrate (e.g., poly(Glu, Tyr) 4:1).

- Pralsetinib (serially diluted in DMSO).
- ADP-Glo™ Kinase Assay kit (Promega).[7][16][28]
- 384-well white assay plates.
- Procedure:
 - Dispense 5 µL of Kinase Buffer containing the RET enzyme into each well of a 384-well plate.
 - Add 50 nL of the serially diluted pralsetinib or DMSO vehicle control.
 - Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
 - Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
 - Incubate for 60 minutes at room temperature to allow the reaction to proceed.
 - Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[7]
 - Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[7]
 - Measure luminescence using a compatible plate reader.
 - Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[16]

Cell-Based Viability Assay

- Objective: To measure the effect of pralsetinib on the proliferation and viability of cancer cell lines with known RET alterations.
- Materials:

- RET-dependent cancer cell lines (e.g., TT cells for RET M918T; LC-2/ad cells for CCDC6-RET fusion).[16]
- Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
- Pralsetinib (serially diluted).
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[16][29]
- 96-well clear-bottom, white-walled plates.
- Procedure:
 - Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[16][30]
 - Treat the cells with a serial dilution of pralsetinib. Include a vehicle-only (DMSO) control.
 - Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[16][29]
 - Equilibrate the plates to room temperature for approximately 30 minutes.
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence with a plate reader.
 - Normalize data to the vehicle control wells and plot the dose-response curve to determine the IC50 value.[30]

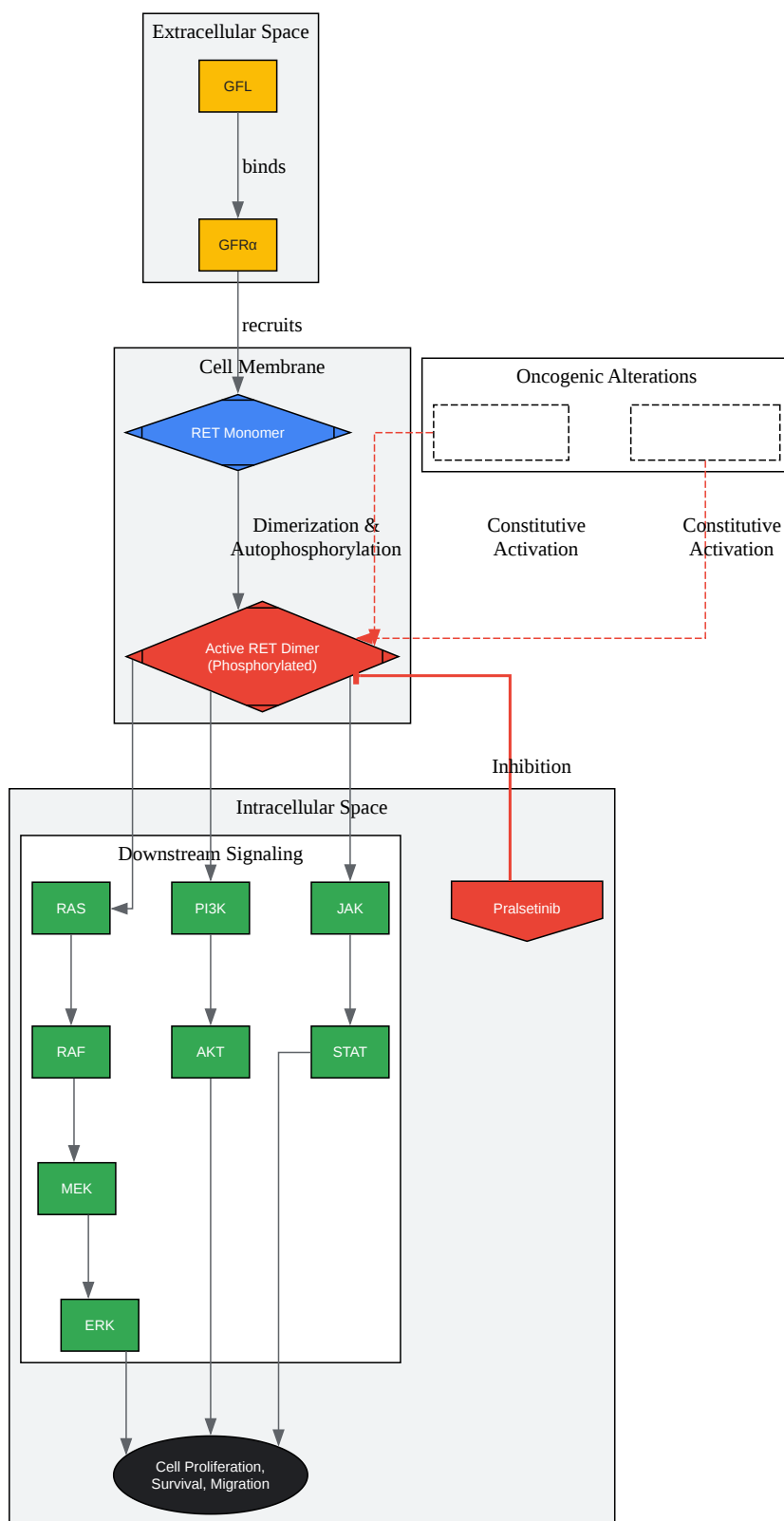
In Vivo Xenograft Tumor Model

- Objective: To evaluate the anti-tumor efficacy of orally administered pralsetinib in a mouse model.
- Materials:

- Immunocompromised mice (e.g., athymic nude or NSG mice).
- RET-altered human cancer cells (e.g., TT or LC-2/ad).
- Pralsetinib formulated for oral gavage.
- Vehicle control formulation.
- Calipers for tumor measurement.
- Procedure:
 - Subcutaneously implant RET-altered cancer cells into the flank of each mouse.
 - Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.
 - Administer pralsetinib (e.g., at doses of 5, 10, 30 mg/kg) or vehicle control orally, once daily.
 - Measure tumor volume with calipers 2-3 times per week. Tumor volume is often calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Monitor animal body weight and overall health as indicators of toxicity.
 - At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot).[17]
 - Compare the tumor growth curves and final tumor weights between the treatment and vehicle groups to determine efficacy.[17]

Visualizations

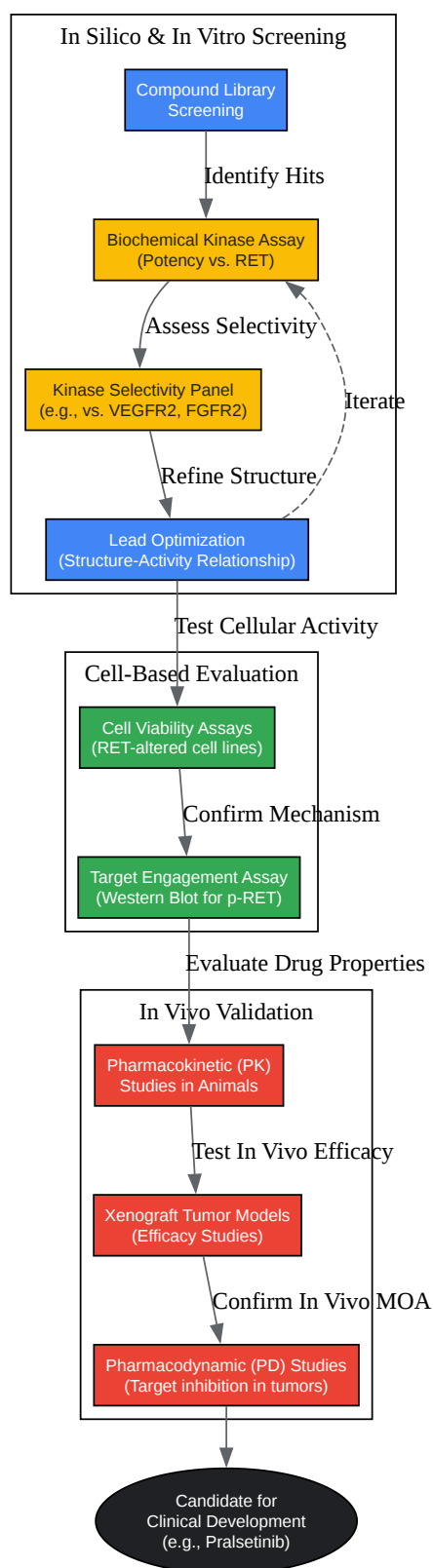
Diagram 1: RET Signaling Pathway and Pralsetinib Inhibition



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Caption: Canonical and oncogenic RET signaling pathways and the inhibitory action of pralsetinib.

Diagram 2: Preclinical Discovery Workflow for a RET Inhibitor



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Caption: A generalized workflow for the preclinical discovery and validation of a RET inhibitor.

Diagram 3: Logical Model of Acquired Resistance to Pralsetinib

Caption: Pralsetinib effectively inhibits primary RET alterations but can lead to resistance via new mutations.

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